N-[(E)-(2-ethoxyphenyl)methylidene]-2-methyl-3-nitroaniline
Description
N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-(2-methyl-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H16N2O3/c1-3-21-16-10-5-4-7-13(16)11-17-14-8-6-9-15(12(14)2)18(19)20/h4-11H,3H2,1-2H3 |
InChI Key |
QPXREMGBFNXPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-methyl-3-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. A catalytic amount of acid, such as acetic acid, is often used to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other Schiff bases.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs
Industry: In the material science industry, N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline can be used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline largely depends on its application. In biological systems, Schiff bases can interact with various molecular targets, including enzymes and receptors, through the formation of coordination complexes with metal ions. This interaction can lead to the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
- N-(2-ethoxybenzylidene)-3-methylbenzohydrazide
- N-(2-ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- N-(2-ethoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
Comparison: N-(2-ethoxybenzylidene)-2-methyl-3-nitroaniline is unique due to the presence of both the nitro group and the ethoxybenzylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other Schiff bases that may lack one or both of these functional groups. The nitro group, in particular, can undergo various chemical transformations, making this compound versatile for synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
